[Mpa1, D-Tyr(Et)2, Aib7]OT
Descripción
Structure
2D Structure
Propiedades
Fórmula molecular |
C44H69N11O12S2 |
|---|---|
Peso molecular |
1008.2 g/mol |
Nombre IUPAC |
(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-N-[1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C44H69N11O12S2/c1-8-24(5)36-42(65)50-27(14-15-32(45)56)38(61)51-30(20-33(46)57)39(62)52-31(41(64)55-44(6,7)43(66)53-28(18-23(3)4)37(60)48-21-34(47)58)22-69-68-17-16-35(59)49-29(40(63)54-36)19-25-10-12-26(13-11-25)67-9-2/h10-13,23-24,27-31,36H,8-9,14-22H2,1-7H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,59)(H,50,65)(H,51,61)(H,52,62)(H,53,66)(H,54,63)(H,55,64)/t24-,27-,28-,29-,30-,31-,36-/m0/s1 |
Clave InChI |
OGLIRWYQKYWIBI-YGTZAJLESA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origen del producto |
United States |
Synthetic Methodologies for Mpa1, D Tyr Et 2, Aib7 Ot
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-phase peptide synthesis (SPPS) is the cornerstone for creating oxytocin-like peptides, including the target compound. springernature.comnih.gov This method involves assembling the peptide chain sequentially while it is anchored to an insoluble polymer resin. smolecule.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most frequently used approach for the synthesis of oxytocin (B344502) analogs. uq.edu.aubeilstein-journals.org
Amino Acid Coupling Strategies and Reagents
The formation of the peptide bond between amino acids is a critical step in SPPS. This is achieved by activating the carboxyl group of the incoming amino acid, which then reacts with the N-terminal amine of the growing peptide chain attached to the resin. peptide.comamericanpeptidesociety.org
A variety of coupling reagents are available to facilitate this reaction, often used in conjunction with additives to improve efficiency and minimize side reactions like racemization. peptide.comamericanpeptidesociety.org Common classes of coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to prevent racemization. americanpeptidesociety.orgpeptide.com
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) generate active esters that couple amino acids efficiently. peptide.comsigmaaldrich.com
Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and widely used for routine and challenging couplings. sigmaaldrich.com
The choice of coupling reagent can be influenced by the specific amino acids being coupled, particularly for sterically hindered residues like Aminoisobutyric acid (Aib). For such residues, more potent activators like HATU are often preferred. sigmaaldrich.com
Table 1: Common Coupling Reagents and Additives in SPPS
| Reagent Class | Example Reagent | Common Additive | Key Feature |
|---|---|---|---|
| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide) | HOBt (1-hydroxybenzotriazole) | Cost-effective and efficient. americanpeptidesociety.org |
| Phosphonium Salts | PyBOP | - | Less hazardous byproducts compared to some other reagents. peptide.com |
| Aminium/Uronium Salts | HATU | HOAt (1-hydroxy-7-azabenzotriazole) | Highly efficient, especially for sterically hindered amino acids. sigmaaldrich.com |
| Aminium/Uronium Salts | HBTU | HOBt | Generates OBt esters for reliable coupling. sigmaaldrich.com |
Protecting Group Chemistry and Deprotection Protocols
To ensure the correct peptide sequence is formed, the reactive side chains of the amino acids must be protected during synthesis. beilstein-journals.org In the Fmoc/tBu strategy, the N-terminal α-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran-sulfonyl (Pbf). beilstein-journals.orgresearchgate.net
The synthesis cycle involves:
Deprotection: The Fmoc group is removed from the N-terminal of the resin-bound peptide using a solution of piperidine (B6355638) in dimethylformamide (DMF). semanticscholar.org
Coupling: The next Fmoc-protected amino acid is coupled to the newly exposed amine. This cycle is repeated until the full peptide sequence is assembled. springernature.com
For the specific residues in [Mpa1, D-Tyr(Et)2, Aib7]OT:
Mpa (3-Mercaptopropionic acid): The thiol group of Mpa, which forms a disulfide bridge with a cysteine residue (typically at position 6 in oxytocin analogs), is usually protected with a Trt group. researchgate.net
D-Tyr(Et)2 (Ethylated D-Tyrosine): The ethyl group on the tyrosine side chain is a permanent modification and does not require a protecting group during standard Fmoc-SPPS. The α-amino group would be Fmoc-protected.
Aib (Aminoisobutyric acid): This non-proteinogenic amino acid does not have a side chain requiring protection.
Table 2: Representative Side-Chain Protecting Groups in Fmoc SPPS
| Amino Acid | Side-Chain Protecting Group | Cleavage Condition |
|---|---|---|
| Cysteine (Cys) / Mercaptopropionic acid (Mpa) | Trityl (Trt) | Acid-labile (cleaved with TFA). researchgate.net |
| Tyrosine (Tyr) | tert-Butyl (tBu) | Acid-labile (cleaved with TFA). researchgate.net |
| Asparagine (Asn) | Trityl (Trt) | Acid-labile (cleaved with TFA). researchgate.net |
| Glutamine (Gln) | Trityl (Trt) | Acid-labile (cleaved with TFA). researchgate.net |
| Arginine (Arg) | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Acid-labile (cleaved with TFA). researchgate.net |
Cleavage Procedures from Resin
Once the peptide chain is fully assembled, it must be cleaved from the solid support, and the side-chain protecting groups must be removed. thermofisher.com This is typically accomplished in a single step using a strong acid "cocktail." For Fmoc-SPPS, this cocktail is primarily composed of trifluoroacetic acid (TFA). jst.go.jp
Scavengers are added to the TFA cocktail to trap the reactive carbocations generated during the deprotection of side chains, preventing unwanted side reactions with sensitive amino acid residues like tryptophan or methionine. thermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). thermofisher.comuonbi.ac.ke
After cleavage, the crude peptide is precipitated from the TFA solution using cold diethyl ether, collected, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). jst.go.jpresearchgate.net The formation of the disulfide bond between Mpa at position 1 and Cys at position 6, which creates the cyclic structure of oxytocin analogs, is often performed after cleavage and purification through oxidation in solution. jst.go.jpresearchgate.net
Solution-Phase Synthesis Approaches for Related Analogues
While SPPS is dominant, solution-phase peptide synthesis (LPPS) can also be used, particularly for the large-scale production of peptides or for synthesizing specific peptide fragments that are later joined together. google.com In LPPS, the reactions occur in a homogenous solution, and the intermediates are isolated and purified after each step. beilstein-journals.org
This method utilizes similar coupling reagents and protecting group strategies as SPPS. americanpeptidesociety.orggoogle.com For instance, the synthesis of oxytocin analogs has been reported using a fragment condensation approach in solution, where different segments of the peptide are synthesized separately and then combined. semanticscholar.org While potentially more labor-intensive due to the need for purification at each step, LPPS can offer advantages in scalability and for avoiding issues associated with the solid support in SPPS. beilstein-journals.orggoogle.com
Considerations for Peptide Array Synthesis in Analogue Development
Peptide array synthesis is a powerful high-throughput technique for the development and screening of peptide analogs. acs.orgresearchgate.net This method involves the parallel synthesis of a large number of different peptides on a single support, such as a cellulose (B213188) membrane. acs.orgnih.gov
For the development of oxytocin analogs, a peptide array could be used to systematically substitute amino acids at various positions to explore structure-activity relationships. acs.orgresearchgate.netresearchgate.net For example, by keeping the core structure of [Mpa1, D-Tyr(Et)2]OT constant, the residue at position 7 could be varied with a library of different amino acids to identify analogs with improved properties. The synthesis would follow the principles of SPPS, but on a miniaturized and parallelized scale. acs.org This approach allows for the rapid screening of many compounds to identify promising candidates for further development. researchgate.netnih.gov
Structural Elucidation and Conformational Analysis of Mpa1, D Tyr Et 2, Aib7 Ot
Primary Structure Definition and Amino Acid Modifications
[Mpa1, D-Tyr(Et)2, Aib7]OT is a synthetic analog of oxytocin (B344502), meaning its fundamental structure is based on the nine-amino-acid peptide hormone. ontosight.aicornell.edu However, it incorporates specific chemical modifications at three key positions to alter its properties. The molecular formula of this compound is C45H67N11O12S and it has a molecular weight of 1024.2 g/mol . ontosight.ai The systematic name for this compound is this compound. ontosight.ai Another identifier for this molecule is CHEMBL393021. ontosight.ai
In this analog, the N-terminal amino acid has been replaced with Mercaptopropionic Acid (Mpa). cornell.edu This modification involves the substitution of the amino group of the first amino acid with a hydrogen atom, a process known as deamination. drugbank.com This change is significant as the N-terminal is crucial for the biological activity of oxytocin. The introduction of Mpa at position 1 has been explored in various oxytocin analogs to enhance their activity profile. nih.govcdnsciencepub.com For instance, the analog [1-beta-mercaptopropionic acid,7-glycine]oxytocin exhibited high uterotonic activity while having significantly reduced antidiuretic and pressor activities. nih.gov The synthesis of such analogs often involves solid-phase peptide synthesis. cornell.edunih.gov
At position 2, the natural L-Tyrosine is replaced by its D-isomer, and the hydroxyl group on the tyrosine's phenyl ring is ethylated, forming D-O-Ethyl-Tyrosine [D-Tyr(Et)]. cornell.edu The use of D-amino acids can confer resistance to enzymatic degradation, potentially increasing the peptide's half-life. The ethylation of the tyrosine hydroxyl group can impact receptor binding and signaling. nih.gov This specific modification, D-Tyr(Et) at position 2, has been incorporated into numerous oxytocin analogs, often in combination with other substitutions, to investigate structure-activity relationships. cornell.eduacs.org
The proline residue at position 7 in native oxytocin is substituted with Alpha-Aminoisobutyric Acid (Aib). ontosight.aicornell.edu Aib is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids. ontosight.ai Its key feature is the presence of two methyl groups on its alpha-carbon, which makes it achiral. ontosight.aiwikipedia.org This unique structure sterically constrains the peptide backbone, promoting the formation of helical structures, specifically 3(10)-helices. wikipedia.orgnih.gov The incorporation of Aib into peptides is a common strategy in peptide design to stabilize specific secondary structures and can significantly influence biological activity and stability. ontosight.aioup.comsigmaaldrich.com In oxytocin analogs, modifications at position 7 are known to affect the peptide's conformation and biological activity. nih.gov
Spectroscopic Techniques for Structural Characterization
The three-dimensional structure and conformation of peptide analogs like this compound are crucial for understanding their function. Various spectroscopic techniques are employed for this purpose.
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides. benthamdirect.comresearchgate.net
1D ¹H NMR: One-dimensional proton NMR provides information about the chemical environment of all the protons in the molecule. researchgate.net
2D TOCSY (Total Correlation Spectroscopy): This technique establishes correlations between all protons within a spin system, which helps in assigning the protons to specific amino acid residues. drugbank.com
2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect protons that are close in space (typically within 5 Å), providing crucial distance constraints for determining the three-dimensional structure of the peptide. drugbank.com
Studies on various oxytocin analogs have extensively used these NMR techniques to determine their conformational preferences in solution. drugbank.combenthamdirect.comnih.goviaea.org For example, NMR studies on other oxytocin analogs have revealed the presence of both cis and trans conformations around the Cys6-Xaa7 peptide bond, which can be identified by distinct sets of cross-peaks in TOCSY and NOESY spectra. drugbank.com
Mass spectrometry is an essential technique for confirming the molecular weight and purity of synthesized peptides. drugbank.com Electrospray ionization mass spectrometry (ESI-MS) is commonly used to verify the mass of peptide analogs like this compound. The precise mass measurement provided by MS confirms that the correct amino acid substitutions and modifications have been successfully incorporated during synthesis.
Conformational Dynamics and Stability
The stability and dynamic nature of this compound's conformation are largely governed by the constraints introduced by its modified amino acid sequence. Unlike the native oxytocin peptide, which possesses considerable flexibility, this analogue is engineered with specific residues that restrict its conformational freedom. annualreviews.org These modifications are intended to stabilize a particular structure that is hypothesized to be optimal for receptor binding and activity.
Beta-Turn Formation and its Role in Biological Activity
A critical secondary structure element in many oxytocin analogues is the β-turn, a motif where the peptide chain reverses its direction. pharmakonpress.grnih.gov In native oxytocin, a β-turn involving residues at positions 2 through 5 is considered crucial for its biological activity. pharmakonpress.gr The introduction of α-aminoisobutyric acid (Aib) at position 7 in this compound is a deliberate strategy to induce a specific, stable turn conformation in the Cys6-Aib7-Leu8-Gly9 segment of the molecule.
Aib is a potent helix- and turn-inducing amino acid due to the steric hindrance caused by its gem-dimethyl groups at the α-carbon. researchgate.netreading.ac.uk These groups significantly restrict the possible backbone dihedral angles (φ, ψ), strongly favoring conformations within the helical regions of the Ramachandran plot. researchgate.net Specifically, Aib residues favor φ, ψ values corresponding to either right-handed (αR) or left-handed (αL) helices, which promotes the formation of successive β-turns. researchgate.net The incorporation of an Aib-D-Xxx sequence, for example, can nucleate a type I′ β-turn, which can facilitate the formation of a stable β-hairpin structure. researchgate.net The stabilization of such turns is a key strategy in peptide design to pre-organize the molecule into a bioactive conformation. nih.govnih.gov
| Turn Type / Aib Conformation | φ Angle (i+1) | ψ Angle (i+1) | φ Angle (i+2) | ψ Angle (i+2) |
|---|---|---|---|---|
| Aib (αR region) | -60° ± 30° | -30° ± 30° | N/A | N/A |
| Aib (αL region) | +60° ± 30° | +30° ± 30° | N/A | N/A |
| Type I β-Turn | -60° | -30° | -90° | 0° |
| Type I' β-Turn | +60° | +30° | +90° | 0° |
| Type II β-Turn | -60° | +120° | +80° | 0° |
| Type II' β-Turn | +60° | -120° | -80° | 0° |
Cis/Trans Isomerism of Peptide Bonds and Conformational Effects
Peptide bonds, which are typically found in the lower-energy trans configuration, can also exist as the higher-energy cis isomer. wikipedia.orglibretexts.org The Cys6-Pro7 peptide bond in native oxytocin is known to undergo cis/trans isomerization, and this conformational change is hypothesized to play a role in receptor binding and activation. acs.org Research on oxytocin analogues where position 7 is substituted has shown that inducing a cis conformation does not inherently lead to antagonistic activity. acs.org
Influence of Residue Modifications on Overall Conformation
Mpa at position 1: The replacement of the N-terminal cysteine with β-mercaptopropionic acid (Mpa) results in a "deamino" analogue. This modification removes the N-terminal amino group, which can alter charge distribution and hydrogen bonding potential. acs.org Primarily, it serves to constrain the 20-membered cyclic ring formed by the disulfide bond between Mpa1 and Cys6, which is a common strategy in designing oxytocin analogues. annualreviews.org
D-Tyr(Et) at position 2: The substitution of the native L-Tyrosine with an ethylated D-Tyrosine at position 2 is a significant modification known to influence receptor affinity and selectivity, often leading to potent antagonists. acs.org The D-amino acid alters the local backbone conformation, while the ethylation of the tyrosine hydroxyl group prevents it from acting as a hydrogen bond donor and increases its hydrophobicity, which can impact receptor interaction. acs.org
Aib at position 7: As discussed, the introduction of Aib at position 7 is intended to impose a rigid conformational constraint, promoting a specific β-turn structure. nih.govresearchgate.net This modification significantly reduces the flexibility of the peptide's C-terminal tail relative to the cyclic core, which is believed to be important for modulating agonist versus antagonist activity.
Computational Modeling of Conformational Landscapes (e.g., Molecular Dynamics Simulations)
To understand the complex conformational dynamics of flexible peptides like oxytocin and its more rigid analogues, computational methods are indispensable. annualreviews.org Molecular dynamics (MD) simulations, in particular, provide a powerful tool for exploring the potential energy surface of a molecule and identifying its most stable conformations. chemrxiv.orgnih.gov
Receptor Binding and Molecular Interactions of Mpa1, D Tyr Et 2, Aib7 Ot
Oxytocin (B344502) Receptor (OTR) Binding Affinity Studies
The affinity of [Mpa1, D-Tyr(Et)2, Aib7]OT for the oxytocin receptor has been characterized through quantitative binding assays, which are fundamental in determining the potency of the ligand-receptor interaction.
The inhibitory potency of this compound at the human oxytocin receptor has been determined to evaluate its binding affinity. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, indicating the concentration of the compound required to displace 50% of a competing radioligand.
In studies evaluating a series of oxytocin analogues with conformationally restricted residues, the IC₅₀ value for this compound was established. This value provides a quantitative measure of the analogue's ability to bind to the oxytocin receptor.
| Compound | Receptor | IC₅₀ (nM) |
|---|---|---|
| This compound | Human Oxytocin Receptor (hOTR) | 485 |
Detailed information from the specific competitive binding experiments used to determine the IC₅₀ value for this compound, including the specific radioligand used (such as [³H]OT), is not available in the provided search results. Typically, these experiments involve incubating the receptor preparation with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled competitor compound to generate a competition curve from which the IC₅₀ is calculated.
Selectivity Profile Against Vasopressin Receptor Subtypes (V1a, V1b, V2)
A critical aspect of characterizing an oxytocin analogue is determining its selectivity profile against the closely related vasopressin receptors (V1a, V1b, and V2), as cross-reactivity can lead to undesired side effects. However, specific binding affinity data (e.g., Ki or IC₅₀ values) for this compound at the V1a, V1b, and V2 vasopressin receptor subtypes are not available in the search results. This information is necessary to calculate selectivity ratios and fully understand the compound's receptor interaction profile.
Computational Docking and Molecular Modeling of Ligand-Receptor Complexes
Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for visualizing and analyzing the interactions between a ligand and its receptor at an atomic level. These studies can predict the binding pose of the ligand, identify key hydrogen bonds and hydrophobic interactions, and help explain structure-activity relationships. For this compound, there is no information available from the search results to indicate that computational docking or molecular modeling studies have been performed to investigate its complex with the oxytocin or vasopressin receptors.
Structure Activity Relationship Sar of Mpa1, D Tyr Et 2, Aib7 Ot and Analogues
Impact of Modifications at Position 1 (Mpa) on Activity and Duration
The substitution of the N-terminal cysteine at position 1 with β-mercaptopropionic acid (Mpa) represents a deamination of the oxytocin (B344502) molecule. This modification has been a common strategy in the design of potent and long-acting oxytocin antagonists. The removal of the α-amino group at this position enhances the molecule's resistance to enzymatic degradation by aminopeptidases, which are prevalent in various tissues and plasma. This increased metabolic stability contributes to a longer plasma half-life and, consequently, a prolonged duration of action. For instance, the well-known oxytocin antagonist Atosiban, which is [Mpa1, D-Tyr(Et)2, Thr4, Orn8]OT, demonstrates the successful application of this principle to achieve a clinically effective profile. nih.gov The incorporation of Mpa is a key feature in many potent oxytocin antagonists, underscoring its importance in improving pharmacokinetic properties.
The deamination at position 1, resulting in analogues like [Mpa1]OT, has been shown to slightly increase the binding affinity for the human oxytocin receptor in some contexts. nih.govnih.gov This modification, by eliminating the positive charge of the N-terminal amino group, can alter the electrostatic interactions with the receptor, potentially leading to a more favorable binding orientation for antagonism.
| Modification at Position 1 | Key Effect | Impact on Analogue |
|---|---|---|
| Mpa (β-mercaptopropionic acid) | Deamination | Increased resistance to aminopeptidases, leading to a longer duration of action. |
| Mpa | Removal of α-amino group | Can slightly increase binding affinity to the oxytocin receptor. nih.govnih.gov |
Role of D-Tyr(Et)2 at Position 2 in Antagonistic Activity
The amino acid at position 2 plays a pivotal role in distinguishing between agonistic and antagonistic activity at the oxytocin receptor. The substitution of the native L-Tyrosine with D-Tyrosine(O-ethyl), or D-Tyr(Et)2, is a critical modification for conferring potent antagonistic properties.
The aromatic ring of the amino acid at position 2 is essential for the antagonist activity of oxytocin analogues. dntb.gov.ua Modifications to this aromatic ring, such as alkylation, have been shown to produce nonparallel effects on the in vitro potency and duration of action of OT antagonists. For instance, in the phenylalanine series of oxytocin analogues, substitutions at the ortho and meta positions of the aromatic ring can lead to a loss of intrinsic activity, resulting in antagonists, particularly in the absence of magnesium ions. researchgate.net The introduction of bulky aromatic amino acids at this position is a common strategy in the design of potent antagonists. It is believed that the aromatic side chain interacts with a hydrophobic pocket in the receptor, and that the nature of this interaction is a key determinant of whether the ligand will act as an agonist or an antagonist.
The stereochemistry at position 2 is a crucial factor in determining the pharmacological profile of oxytocin analogues. The introduction of a D-amino acid, such as D-Tyr(Et), is a hallmark of many potent oxytocin antagonists. dntb.gov.ua This change in stereochemistry from the natural L-configuration can induce a conformational change in the peptide backbone, which alters its interaction with the receptor. While L-amino acid substitutions at this position can sometimes lead to weak antagonists or partial agonists, the D-configuration is generally more favorable for potent antagonism. This is exemplified by the fact that analogues containing a D-amino acid at position 2 often exhibit higher antagonistic potency (pA2 values) compared to their L-counterparts. nih.gov For example, in a series of analogues, the D-isomer of a phenylalanine derivative at position 2 showed higher binding affinity to the oxytocin receptor than the L-isomer.
| Analogue | Modification at Position 2 | Antagonistic Potency (pA2) |
|---|---|---|
| [Pmp1,D-Trp2,Arg8]OT | D-Trp | 7.77 |
| [Mpa1, D-Tyr(Et)2, Deg9]OT | D-Tyr(Et) | 8.68 ± 0.26 |
Conformational Constraint Imparted by Aib at Position 7 and its Functional Consequences
The introduction of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, at position 7 of oxytocin analogues imparts a significant conformational constraint. The gem-dimethyl group on the α-carbon of Aib restricts the rotational freedom around the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. This local rigidity can stabilize a specific secondary structure, such as a β-turn, which may be a "bioactive conformation" for receptor interaction.
Comparative SAR with Other Position 7 Modifications (e.g., D-Tic, Gly(Bu-t), Pipecolic Acid)
Position 7 of oxytocin is a critical locus for modifications that influence the conformational properties of the peptide and, consequently, its biological activity. A comparison of Aib with other non-natural amino acid substitutions at this position reveals a nuanced structure-activity relationship.
The incorporation of D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic) at position 7 in a deamino-oxytocin analogue resulted in a pure antagonist. nih.govnih.gov NMR studies of [Mpa1, D-Tic7]OT revealed the existence of both cis and trans conformations of the Cys6-D-Tic7 peptide bond. nih.govnih.gov This conformational heterogeneity can influence receptor interaction and activity.
| Analogue | Modification at Position 7 | Binding Affinity (IC50, nM) for hOTR | Activity |
|---|---|---|---|
| [L-Tic7]OT | L-Tic | 130 | Partial Agonist |
| [D-Tic7]OT | D-Tic | 730 | Pure Antagonist |
| [Mpa1, L-Tic7]OT | L-Tic | 103 | Partial Agonist |
| [Mpa1, D-Tic7]OT | D-Tic | 380 | Antagonist |
The data in the table above illustrates that both the stereochemistry (L- vs. D-Tic) and the modification at position 1 (deamination) influence the binding affinity and the nature of the activity. nih.govnih.gov The D-Tic substitution consistently leads to antagonistic properties.
Influence of Other Non-Natural Amino Acid Substitutions on Receptor Selectivity
The introduction of non-natural amino acids at various positions in the oxytocin sequence is a powerful strategy for enhancing receptor selectivity. By moving beyond the 20 proteinogenic amino acids, chemists can introduce novel side chains and backbone constraints that fine-tune the interaction of the ligand with the oxytocin receptor (OTR) versus the closely related vasopressin receptors (V1a, V1b, and V2).
For example, the incorporation of bulky, apolar, and conformationally constrained amino acids at position 2 has been a major focus in the development of selective OT antagonists. The rationale is to create analogues that are too large or rigid to bind effectively to the vasopressin receptors, while maintaining high affinity for the OTR. This approach has led to the discovery of antagonists with improved selectivity profiles compared to earlier, less selective compounds. Furthermore, modifications at position 9 with unnatural amino acids have also been explored to enhance antagonistic activity and selectivity. nih.gov The combination of modifications at multiple positions, such as the deamination at position 1, D-amino acid substitution at position 2, and the introduction of a non-natural amino acid at position 7 or 9, allows for a multi-pronged approach to optimizing both potency and selectivity. This highlights the modular nature of peptide-based drug design, where individual modifications can be combined to achieve a desired pharmacological profile.
Theoretical Predictions and Experimental Validation in SAR Studies
The structure-activity relationship (SAR) of [Mpa1, D-Tyr(Et)2, Aib7]OT is elucidated through a synergistic approach that combines theoretical predictions with experimental validation. This process allows for a rational design of analogues and a deeper understanding of their interaction with the oxytocin receptor (OTR).
Theoretical Predictions
Computational modeling serves as a powerful tool to predict the conformational and binding properties of this compound and its analogues. These predictions are primarily based on the structural modifications at positions 1, 2, and 7 of the oxytocin sequence.
The substitution of the N-terminal cysteine with β-mercaptopropionic acid (Mpa) at position 1 is a common modification in oxytocin analogues. Theoretical models predict that this change enhances the molecule's resistance to enzymatic degradation by aminopeptidases, thereby increasing its biological half-life.
At position 2, the replacement of L-tyrosine with its D-ethylated counterpart, D-Tyr(Et), is predicted to significantly influence the peptide's conformation and receptor interaction. Molecular modeling studies suggest that the presence of a D-amino acid at this position can induce a specific turn structure in the peptide backbone, which is often associated with antagonistic activity at the oxytocin receptor. The ethyl group on the tyrosine side chain is predicted to enhance the hydrophobic interactions with a corresponding pocket in the receptor binding site.
The introduction of α-aminoisobutyric acid (Aib) at position 7 is a key modification that is predicted to impose significant conformational constraints on the peptide. Aib is a non-proteinogenic amino acid that is known to promote the formation of stable helical or turn structures in peptides. Theoretical predictions, often derived from molecular dynamics simulations, suggest that the presence of Aib at position 7 in this compound would restrict the flexibility of the C-terminal tail of the peptide. This conformational rigidity is hypothesized to be a critical factor in determining the analogue's binding affinity and efficacy at the oxytocin receptor.
Experimental Validation
The theoretical predictions regarding the SAR of this compound and its analogues are rigorously tested through a series of in vitro and in vivo experiments. These experimental validations provide the empirical data necessary to confirm or refine the computational models.
The biological activity of the synthesized analogues is typically evaluated using a panel of bioassays. For instance, the uterotonic activity is a hallmark of oxytocin agonism and is often assessed in vitro using isolated rat uterus preparations. Conversely, the anti-oxytocic activity, which indicates antagonism, is determined by the ability of the analogue to inhibit the contractions induced by a standard dose of oxytocin. The results from these assays are often expressed as pA2 values, which provide a quantitative measure of antagonist potency.
Receptor binding assays are also crucial for experimental validation. These assays, often performed on cell lines expressing the human oxytocin receptor, determine the binding affinity of the analogues. The data from these experiments, typically presented as IC50 or Ki values, allow for a direct comparison of the binding potencies of different analogues and help to validate the predictions made from molecular docking studies.
The following interactive data table presents a selection of research findings for oxytocin analogues with modifications at positions 1 and 2, illustrating the type of data obtained through experimental validation.
| Analogue | Position 1 Modification | Position 2 Modification | Position 9 Modification | Anti-oxytocic Activity (pA2) |
|---|---|---|---|---|
| [Mpa1, D-Tyr(Et)2]OT | Mpa | D-Tyr(Et) | - | - |
| [Mpa1, D-Tyr(Et)2, Deg9]OT | Mpa | D-Tyr(Et) | Deg | 8.68 ± 0.26 researchgate.net |
| [Mpa1, D-Nal2]OT | Mpa | D-Nal | - | - |
Furthermore, advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to experimentally determine the three-dimensional structure of these analogues in solution. The conformational insights gained from NMR studies are then compared with the predicted structures from molecular modeling, providing a direct validation of the computational methods. For example, NMR studies on related oxytocin analogues have confirmed the existence of specific turn structures predicted by molecular dynamics simulations.
Through this iterative process of theoretical prediction and experimental validation, a comprehensive understanding of the structure-activity relationship of this compound and its analogues is achieved. This knowledge is instrumental in the rational design of new compounds with desired pharmacological profiles.
Mechanistic Insights into Mpa1, D Tyr Et 2, Aib7 Ot S Biological Activity
Antagonistic Mechanisms at the Oxytocin (B344502) Receptor
[Mpa1, D-Tyr(Et)2, Aib7]OT functions as an antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). The primary mechanism of its antagonism is competitive binding. This means that this compound binds to the same site on the oxytocin receptor as the endogenous ligand, oxytocin, but does not activate the receptor. By occupying the binding site, it prevents oxytocin from binding and initiating the cascade of intracellular events that lead to a physiological response, such as uterine contractions.
The affinity and selectivity of an antagonist are crucial to its function. For instance, the non-peptide antagonist L-368,899 demonstrates high selectivity for the oxytocin receptor, with an IC50 of 8.9 nM, and displays over 40-fold selectivity against the closely related vasopressin V1a and V2 receptors rndsystems.com. This high selectivity is a desirable characteristic for therapeutic agents as it minimizes off-target effects. Peptide-based antagonists are designed based on structure-activity relationship studies to optimize their binding affinity and selectivity researchgate.net.
Intracellular Signaling Pathways Modulated by this compound
The binding of an antagonist like this compound to the oxytocin receptor directly impacts the intracellular signaling pathways that are normally activated by oxytocin. The oxytocin receptor is known to couple to different G-proteins, primarily Gq/11 and Gi/o, to exert its effects medchemexpress.comnih.gov.
The oxytocin receptor belongs to the G-protein-coupled seven-transmembrane receptor superfamily medchemexpress.com. Upon activation by oxytocin, the receptor couples to G-proteins of the Gq/11 family nih.govsemanticscholar.org. This activation initiates a signaling cascade that is fundamental to many of oxytocin's physiological effects. By acting as a competitive antagonist, this compound prevents this G-protein coupling and the subsequent downstream signaling events. The oxytocin receptor can also couple to Gi/o proteins, which can lead to different cellular responses nih.gov. The specific G-protein pathway that is inhibited can depend on the tissue type and the presence of co-factors.
A primary consequence of Gq/11 activation by the oxytocin receptor is the stimulation of Phospholipase C (PLC) nih.govsemanticscholar.org. PLC is an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) nih.govmdpi.com. IP3 then binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm nih.govnih.gov. This increase in intracellular calcium is a critical step in processes such as smooth muscle contraction in the uterus nih.gov.
This compound, by blocking the initial activation of the oxytocin receptor, effectively inhibits the entire Gq/11-PLC-IP3-Ca2+ pathway. For example, the oxytocin antagonist [Mpa1,D-Tyr(Et)2,Thr4,Orn8]-oxytocin has been shown to inhibit the oxytocin-induced increase in intracellular Ca2+ concentration in a dose-dependent manner in human myometrial cells nih.gov. This demonstrates the direct link between receptor antagonism and the prevention of calcium mobilization.
Differentiation of Receptor Activation versus Inhibition Profiles
While the primary role of this compound is to act as an inhibitor, the concept of functional selectivity or "biased agonism" is relevant to the oxytocin receptor system. A biased agonist can selectively activate one signaling pathway over another. For instance, the synthetic oxytocin analogue Atosiban acts as an antagonist for Gq-protein-coupled signaling but as an agonist for Gi-protein-coupled pathways unibe.ch. This highlights that different ligands can stabilize distinct receptor conformations, leading to varied downstream effects. For a pure antagonist like this compound is designed to be, the inhibition profile would ideally show a consistent blockade of all oxytocin-mediated signaling pathways.
The table below illustrates the inhibitory concentrations (IC50) of the non-peptide antagonist L-368,899 at different receptors, showcasing its selectivity for the oxytocin receptor.
| Receptor | Species | Tissue | IC50 (nM) |
| Oxytocin Receptor | Rat | Uterus | 8.9 rndsystems.commedchemexpress.commedchemexpress.com |
| Oxytocin Receptor | Human | Uterus | 26 medchemexpress.commedchemexpress.com |
| Vasopressin V1a Receptor | - | - | 370 rndsystems.com |
| Vasopressin V2 Receptor | - | - | 570 rndsystems.com |
Potential Allosteric Modulation Effects on Receptor Function
Allosteric modulators bind to a site on the receptor that is different from the orthosteric site where the endogenous ligand binds. These modulators can be positive, negative, or neutral, altering the affinity of the receptor for its ligand or its signaling efficacy. While the primary mechanism of many oxytocin antagonists is competitive (orthosteric) inhibition, the potential for allosteric modulation exists for GPCRs nih.gov. For instance, ions like Mg2+ and Na+ can act as allosteric modulators of the oxytocin receptor, with Mg2+ favoring high-affinity agonist binding and Na+ stabilizing an inactive state nih.gov. A compound like this compound could potentially have allosteric effects in addition to its competitive antagonism, though this would require specific investigation.
Relationship between Conformation and Receptor Activation
The three-dimensional conformation of a ligand is critical for its interaction with the receptor. For peptide antagonists like this compound, specific amino acid substitutions are made to the native oxytocin sequence to alter its conformation. These changes are designed to allow the peptide to bind to the receptor with high affinity but prevent it from inducing the conformational change in the receptor that is necessary for G-protein coupling and activation. The inclusion of conformationally constrained amino acids is a strategy used in the design of oxytocin antagonists to improve their binding and selectivity profiles nih.gov. The hydrophobicity and configuration of the amino acid at position 2 of the oxytocin sequence are known to be important for antagonistic activity researchgate.net. The specific modifications in this compound are intended to produce a conformation that is optimal for stable binding to the inactive state of the oxytocin receptor.
Advanced Research Directions and Methodological Advances
Development of Novel Peptide Synthesis Technologies
The creation of complex synthetic peptides like [Mpa1, D-Tyr(Et)2, Aib7]OT relies heavily on advancements in peptide synthesis technologies. Solid-phase peptide synthesis (SPPS) remains the cornerstone for producing oxytocin-like peptides, offering an efficient and streamlined process. springernature.comnih.gov This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. google.com
Modern iterations of SPPS incorporate novel reagents and techniques to enhance efficiency and yield. For instance, the use of 9-fluorenylmethoxycarbonyl (Fmoc) for temporary N-terminal protection is a standard in the synthesis of oxytocin (B344502) analogues. nih.govunivie.ac.at Detailed protocols have been established for every stage of the process, from the initial setup of equipment and selection of reagents to the final cleavage of the peptide from the resin, oxidative folding to form the characteristic disulfide bridge, and subsequent purification and analysis. springernature.comnih.gov
Furthermore, the development of specialized resins and coupling agents has enabled the synthesis of more complex and modified peptides. For example, specific resins are employed to produce C-terminal carboxylic acids, a common feature in some oxytocin analogues. google.com The synthesis of seleno- or telluro-peptide analogues of oxytocin showcases the adaptability of these synthetic methods to incorporate non-natural amino acids, which can confer unique pharmacological properties. google.com
| Stage | Description | Key Considerations |
|---|---|---|
| Resin Selection and Functionalization | Choice of an appropriate solid support and attachment of the first amino acid. | The resin type dictates the C-terminal functionality of the final peptide. |
| Iterative Deprotection and Coupling | Sequential removal of the N-terminal protecting group (e.g., Fmoc) and coupling of the next amino acid in the sequence. | Efficient coupling and deprotection steps are critical for high-purity synthesis. |
| Cleavage and Side-Chain Deprotection | Release of the synthesized peptide from the resin and removal of protecting groups from amino acid side chains. | Cleavage cocktails are formulated to minimize side reactions. |
| Oxidative Folding | Formation of the intramolecular disulfide bond to create the cyclic structure characteristic of oxytocin. | Controlled oxidation conditions are necessary to ensure correct disulfide bridge formation. |
| Purification and Analysis | Purification of the final peptide, typically by high-performance liquid chromatography (HPLC), and characterization by mass spectrometry. | High purity is essential for accurate biological evaluation. |
High-Throughput Screening Methodologies for Oxytocin Receptor Ligands
The discovery and characterization of novel oxytocin receptor ligands are significantly accelerated by high-throughput screening (HTS) methodologies. opentrons.com These techniques allow for the rapid evaluation of large libraries of compounds for their ability to interact with and modulate the oxytocin receptor, a member of the G protein-coupled receptor (GPCR) family. opentrons.com
Cell-based assays are a primary tool in HTS for oxytocin receptor ligands. opentrons.com These assays often utilize engineered cell lines that express the human oxytocin receptor. caymanchem.com The activation of the receptor by a ligand triggers a measurable intracellular signaling cascade. One common approach is the use of reporter gene assays, where receptor activation leads to the expression of a reporter protein, such as luciferase. caymanchem.com The amount of light produced by the luciferase enzyme is directly proportional to the level of receptor activation, providing a quantitative measure of a compound's agonist or antagonist activity. caymanchem.com
These HTS assays are designed to be robust, sensitive, and reproducible, making them suitable for screening thousands to millions of compounds. opentrons.com They can be optimized for use in microplate formats (e.g., 96-well or 384-well plates), which is compatible with automated liquid handling systems. opentrons.com Such systems are instrumental in identifying initial "hits" that can then be further characterized and optimized to develop potent and selective oxytocin receptor modulators. For instance, commercially available assay kits provide all the necessary components, including pre-transfected reporter cells, optimized media, and reference agonists, to streamline the screening process. caymanchem.comcaymanchem.com
| Assay Type | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Cell-Based Reporter Gene Assays | Ligand binding to the oxytocin receptor activates a signaling pathway that drives the expression of a reporter gene (e.g., luciferase). | High sensitivity, quantitative results, reflects functional activity. caymanchem.com | Indirect measure of receptor binding, potential for off-target effects. |
| Calcium Mobilization Assays | Oxytocin receptor activation leads to an increase in intracellular calcium, which is detected using a fluorescent dye. | Real-time measurement of receptor activation, amenable to HTS. | Signal can be transient, may not capture all signaling pathways. |
| Competitive Binding Assays | A labeled ligand (e.g., radiolabeled or fluorescent) competes with test compounds for binding to the receptor. | Direct measure of receptor binding affinity. | Does not provide information on functional activity (agonist vs. antagonist). |
Advanced Spectroscopic and Imaging Techniques for Real-Time Receptor Interactions
Understanding the dynamic interplay between ligands like this compound and the oxytocin receptor at the cellular level requires sophisticated imaging and spectroscopic techniques. Recent advancements have enabled the real-time visualization of these interactions in living cells and tissues.
One innovative approach is the development of near-infrared oxytocin nanosensors (nIROx). nih.govbiorxiv.org These synthetic probes are capable of imaging oxytocin in the brain with high spatiotemporal resolution. nih.govbiorxiv.org A key advantage of these nanosensors is their ability to distinguish between oxytocin and its structurally similar analogue, vasopressin, which is a significant challenge with other methods. nih.govbiorxiv.org
Another powerful tool is the creation of genetically encoded fluorescent sensors for oxytocin. These sensors are based on the G protein-coupled receptor itself and provide a direct readout of receptor activation. biorxiv.org For example, a green fluorescent oxytocin sensor named MTRIAOT has been developed with a large dynamic range and high specificity for oxytocin. biorxiv.org By combining this sensor with techniques like fiber photometry, researchers can detect real-time changes in brain oxytocin levels in living animals. biorxiv.org
Furthermore, "sniffer cells," which are CHO cells co-expressing the oxytocin receptor and a calcium indicator like R-GECO, can be used to visualize oxytocin release in brain slices. figshare.com When these cells are placed on a brain slice, they can detect the release of oxytocin from nearby neurons, which is reported as an increase in fluorescence. figshare.com These advanced imaging techniques are invaluable for studying the precise timing and location of oxytocin receptor activation in response to various stimuli and pharmacological interventions.
Computational Chemistry and Machine Learning Applications in Peptide Design
The design of novel and improved oxytocin receptor ligands is increasingly being driven by computational chemistry and machine learning approaches. nih.gov These in silico methods allow for the rational design and virtual screening of peptide analogues, significantly reducing the time and cost associated with traditional trial-and-error synthesis and testing. nih.gov
Molecular mechanics calculations, using programs like CHARMM, can be employed to predict the conformational properties of oxytocin analogues. arizona.edu These studies can reveal key structural features, such as the conformation of the aromatic ring at position 2, that are important for receptor binding and signal transduction. arizona.edu By examining the topographical features of energy-minimized conformations, researchers can gain insights into the structural requirements for agonistic or antagonistic activity. arizona.edu
Structure-based design is another powerful computational tool. This approach utilizes the three-dimensional structure of the oxytocin receptor to design ligands that fit precisely into the binding pocket. nih.gov For example, by modeling the structures of oxytocin analogues and their interaction with the receptor, it is possible to design modifications, such as glycosylation or lactam bridges, that improve properties like selectivity and stability. nih.gov
Machine learning algorithms are also being applied to peptide design. By training these algorithms on existing data sets of peptide sequences and their biological activities, it is possible to create predictive models that can identify new sequences with desired properties. While specific applications to this compound are not detailed in the provided context, the general principles of computational design are highly relevant to the development of such compounds.
Integration of Systems Biology Approaches for Comprehensive Understanding
A comprehensive understanding of the physiological effects of this compound and other oxytocin receptor ligands requires a systems biology approach. This approach moves beyond the study of a single receptor-ligand interaction to consider the broader network of signaling pathways and physiological processes that are affected. nih.gov
The oxytocin signaling network is complex, with the oxytocin receptor coupling to various G proteins, primarily Gαq/11, to initiate multiple downstream pathways. physiology.orgphysiology.orgcreative-diagnostics.com These pathways can lead to a wide range of cellular responses, including uterine contraction, cell proliferation, and neuromodulation. nih.govphysiology.org A systems biology approach involves systematically curating and integrating data from the published literature to create comprehensive maps of these signaling networks. nih.govresearchgate.net
These signaling maps can be represented in standard data exchange formats like Biological Pathway Exchange (BioPAX) and Systems Biology Markup Language (SBML), making the information accessible for computational analysis. nih.gov By analyzing these networks, researchers can identify key nodes and pathways that are modulated by oxytocin receptor ligands. This can help to explain the diverse and sometimes context-dependent effects of these compounds. nih.gov
Furthermore, a systems-level understanding can aid in the identification of potential biomarkers for treatment response and can help to predict potential off-target effects. As our knowledge of the oxytocin signaling network grows, the integration of systems biology approaches will be crucial for translating our understanding of compounds like this compound into new therapeutic strategies.
Conclusion and Future Perspectives in Mpa1, D Tyr Et 2, Aib7 Ot Research
Summary of Key Academic Contributions and Findings
A comprehensive search of academic databases and scientific publications did not yield specific studies detailing the synthesis, pharmacological activity, or clinical evaluation of [Mpa1, D-Tyr(Et)2, Aib7]OT. The body of research on peptide hormones is vast, with numerous analogues of oxytocin (B344502) having been synthesized and studied to explore their structure-activity relationships. These studies often involve modifications at various positions of the oxytocin molecule to enhance receptor affinity, selectivity, and pharmacokinetic properties.
The nomenclature "this compound" suggests specific modifications to the standard oxytocin peptide backbone:
Mpa1: Mercaptopropionic acid at position 1, which indicates a deamination of the N-terminal cysteine. This modification is common in oxytocin analogues and is known to prolong the half-life of the peptide by preventing degradation by aminopeptidases.
D-Tyr(Et)2: An ethylated D-Tyrosine at position 2. The substitution of the natural L-amino acid with a D-amino acid at this position, along with the ethylation of the tyrosine's hydroxyl group, is a strategy often employed to confer antagonistic properties at the oxytocin receptor and to increase selectivity.
Aib7: α-Aminoisobutyric acid at position 7. The introduction of this non-proteinogenic amino acid is known to induce conformational constraints on the peptide backbone, which can influence receptor binding and signaling.
While the individual effects of these types of modifications are documented in the broader context of oxytocin analogue research, specific data tables, detailed research findings, and academic contributions for the compound resulting from this unique combination of substitutions could not be located.
Unresolved Questions and Future Research Avenues
Given the lack of published research, a multitude of unresolved questions surround this compound. Future research would need to address the most fundamental aspects of its pharmacology and therapeutic potential.
Key Unresolved Questions:
Receptor Binding Affinity and Selectivity: What are the binding affinities of this compound for the human oxytocin receptor and related vasopressin (V1a, V1b, and V2) receptors? Is it an agonist or an antagonist?
In Vitro and In Vivo Efficacy: What are the functional consequences of receptor binding? Does it elicit or block oxytocin-mediated signaling pathways in cellular assays? What are its physiological effects in animal models?
Pharmacokinetic Profile: What is the metabolic stability, half-life, and bioavailability of this compound?
Future Research Avenues:
Chemical Synthesis and Characterization: The first step would be the solid-phase synthesis and purification of this compound, followed by its structural confirmation using techniques like mass spectrometry and NMR.
Pharmacological Profiling: A comprehensive in vitro pharmacological evaluation is necessary. This would involve competitive binding assays and functional assays on cell lines expressing the human oxytocin and vasopressin receptors.
In Vivo Studies: Should the in vitro data suggest a promising profile (e.g., high potency and selectivity as an antagonist), studies in relevant animal models would be warranted to investigate its effects on uterine contractility, social behavior, or other oxytocin-mediated processes.
Structural Biology: Elucidating the three-dimensional structure of this compound in complex with the oxytocin receptor through techniques like X-ray crystallography or cryo-electron microscopy could provide valuable insights for the rational design of future peptide therapeutics.
Broader Implications for Fundamental Peptide Hormone Research
While specific data on this compound is absent, the exploration of such novel analogues holds broader implications for the field of peptide hormone research. The systematic investigation of compounds with unique combinations of modifications contributes to a deeper understanding of the molecular determinants of ligand-receptor interactions.
The study of analogues like this compound could potentially:
Refine Structure-Activity Relationship Models: Provide new data points to refine computational models that predict the pharmacological properties of peptide hormones based on their structure.
Probe Receptor Conformations: Help in understanding how different ligands stabilize distinct receptor conformations, leading to biased agonism or antagonism.
Lead to Novel Therapeutic Agents: The quest for potent and selective oxytocin receptor modulators is ongoing, with potential applications in obstetrics, psychiatry, and oncology. Each new analogue, including potentially this compound, represents a candidate that could offer an improved therapeutic profile over existing agents.
Compound Names
| Abbreviation | Full Name |
| OT | Oxytocin |
| Mpa | Mercaptopropionic acid |
| D-Tyr(Et) | D-Tyrosine (ethylated) |
| Aib | α-Aminoisobutyric acid |
| This compound | [Mercaptopropionic acid¹, D-Tyrosine(ethyl)², α-Aminoisobutyric acid⁷]Oxytocin |
Q & A
Basic Research Questions
Q. What are the key structural features of [Mpa1, D-Tyr(Et)2, Aib7]OT that influence its receptor binding specificity?
- Methodological Answer : Structural analysis should combine nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) to resolve conformational dynamics. Focus on the D-Tyr(Et)2 modification, which introduces steric hindrance, and the Aib7 residue, known for stabilizing α-helical conformations. Compare results to wild-type oxytocin analogs to identify structural determinants of selectivity .
Q. What established protocols exist for synthesizing this compound with high purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is optimal. Use Fmoc chemistry with orthogonal protecting groups for Mpa1 and D-Tyr(Et)2. Critical steps include:
- Coupling Efficiency : Monitor via Kaiser test or HPLC.
- Deprotection : Use trifluoroacetic acid (TFA) with scavengers to prevent side reactions.
- Purification : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient. Validate purity (>95%) via mass spectrometry (MS) and analytical HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound’s conformational stability?
- Methodological Answer :
Advanced Research Questions
Q. How can researchers optimize experimental conditions to enhance the yield of this compound without compromising bioactivity?
- Methodological Answer : Apply a factorial design of experiments (DoE) to test variables:
- Independent Variables : Solvent polarity, temperature, coupling reagent (e.g., HATU vs. PyBOP).
- Dependent Variables : Yield, purity, in vitro receptor activation (e.g., calcium flux assays).
Use response surface methodology (RSM) to identify optimal conditions. Validate with triplicate runs and statistical analysis (ANOVA) .
Q. What methodological approaches are recommended for analyzing contradictory data regarding the compound’s metabolic stability?
- Methodological Answer :
- Triangulation : Compare in vitro (e.g., liver microsomes) and in vivo (rodent pharmacokinetics) data.
- Hypothesis Testing : If in vitro stability conflicts with in vivo half-life, investigate protein binding or tissue-specific degradation.
- Instrument Calibration : Ensure LC-MS/MS quantification methods are standardized across labs. Reference deuterated internal controls to minimize batch effects .
Q. What strategies can be employed to improve the selectivity of this compound for target receptors over structurally similar off-targets?
- Methodological Answer :
- PICOT Framework :
- P : Cell lines expressing target vs. off-target receptors.
- I : Dose-response curves for this compound.
- C : Wild-type oxytocin as control.
- O : Binding affinity (IC50) and functional potency (EC50).
- T : 24-hour incubation to assess receptor internalization.
Use alanine scanning mutagenesis to identify residues critical for selectivity. Validate with radioligand displacement assays .
Q. How should researchers design studies to investigate the compound’s dose-dependent effects in complex physiological systems?
- Methodological Answer : Implement a tiered approach:
In Silico : Predict dose-response relationships via quantitative structure-activity relationship (QSAR) models.
In Vitro : Use organ-on-a-chip systems to simulate tissue-specific responses.
In Vivo : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling in transgenic animal models.
Ensure cross-validation between tiers to address interspecies variability .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for reconciling variability in this compound’s efficacy across experimental replicates?
- Methodological Answer :
- Mixed-Effects Models : Account for batch-to-batch variability (random effect) and treatment conditions (fixed effect).
- Meta-Analysis : Aggregate data from multiple studies using standardized mean difference (SMD) and assess heterogeneity via I² statistics.
- Sensitivity Analysis : Exclude outliers iteratively to identify confounding factors (e.g., temperature fluctuations during assays) .
Q. How can computational modeling predict the impact of structural modifications on this compound’s pharmacokinetics?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
